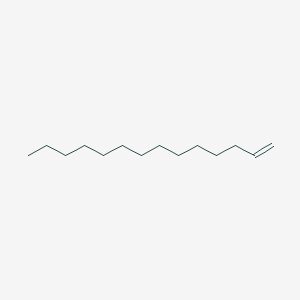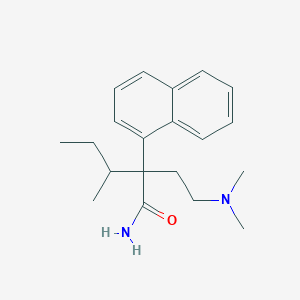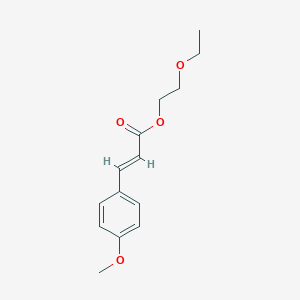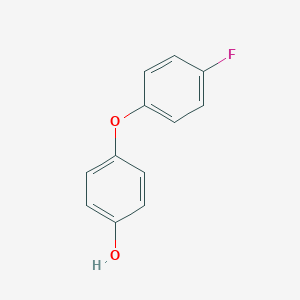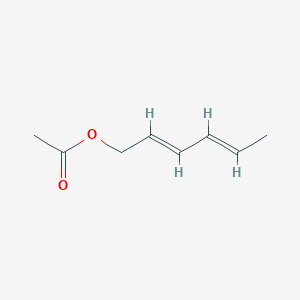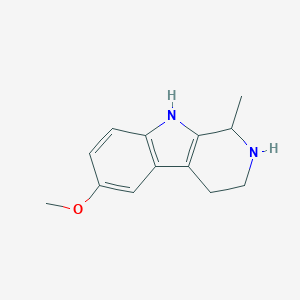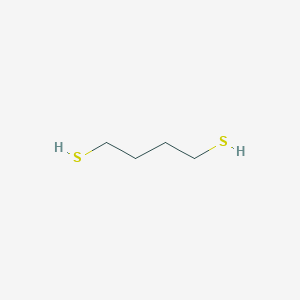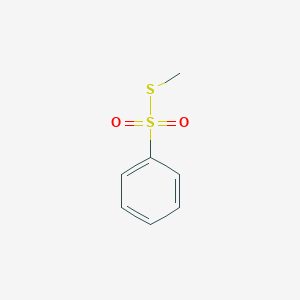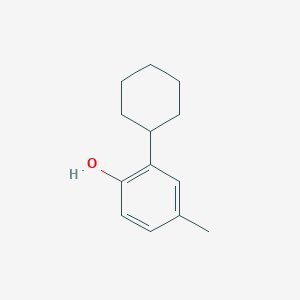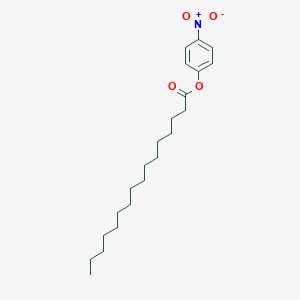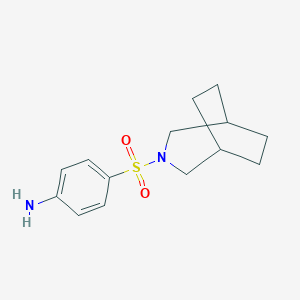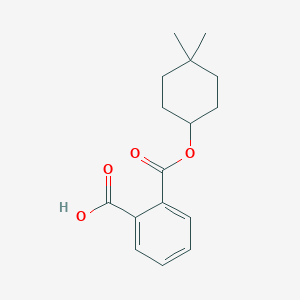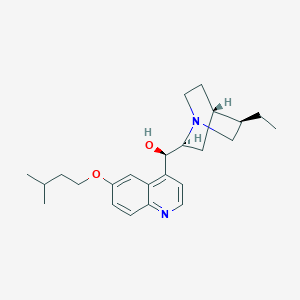
Euprocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Euprocin is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. It is a synthetic compound that is produced through a multistep synthesis process.
Applications De Recherche Scientifique
Euprocin has potential applications in various scientific fields such as medicine, agriculture, and environmental science. In medicine, Euprocin has been shown to have anti-tumor and anti-inflammatory properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, Euprocin has been shown to have insecticidal properties and has been studied for its potential use in pest control. In environmental science, Euprocin has been studied for its potential use in water treatment and pollution control.
Mécanisme D'action
The mechanism of action of Euprocin is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. Euprocin has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle contraction and memory.
Effets Biochimiques Et Physiologiques
Euprocin has been shown to have various biochemical and physiological effects. In vitro studies have shown that Euprocin inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. In addition, Euprocin has been shown to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
Euprocin has various advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be produced in large quantities and is readily available for research purposes. Another advantage is that it has been shown to have various biological activities, which makes it a promising candidate for further research. However, one limitation is that the mechanism of action of Euprocin is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that Euprocin is a relatively new compound, which means that there is limited information available on its toxicity and safety.
Orientations Futures
There are various future directions for research on Euprocin. One direction is to further study its mechanism of action and its effects on various biological processes. Another direction is to study its potential use in treating various diseases such as cancer, inflammation, and neurodegenerative diseases. In addition, there is a need for further research on the toxicity and safety of Euprocin, especially in vivo studies. Finally, there is a need for research on the potential use of Euprocin in agriculture and environmental science, especially in the development of insecticides and pollution control agents.
Méthodes De Synthèse
Euprocin is synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,4-dimethylphenol with ethylene oxide to produce 2-(2,4-dimethylphenoxy)ethanol. The second step involves the reaction of 2-(2,4-dimethylphenoxy)ethanol with thionyl chloride to produce 2-(2,4-dimethylphenoxy)ethyl chloride. The final step involves the reaction of 2-(2,4-dimethylphenoxy)ethyl chloride with 1,1-dimethylhydrazine to produce Euprocin.
Propriétés
Numéro CAS |
1301-42-4 |
|---|---|
Nom du produit |
Euprocin |
Formule moléculaire |
C24H34N2O2 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(3-methylbutoxy)quinolin-4-yl]methanol |
InChI |
InChI=1S/C24H34N2O2/c1-4-17-15-26-11-8-18(17)13-23(26)24(27)20-7-10-25-22-6-5-19(14-21(20)22)28-12-9-16(2)3/h5-7,10,14,16-18,23-24,27H,4,8-9,11-13,15H2,1-3H3/t17-,18-,23-,24+/m0/s1 |
Clé InChI |
CAFOIGUDKPQBIO-BYIOMEFUSA-N |
SMILES isomérique |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O |
SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O |
SMILES canonique |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




